5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a picolinaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde involves several steps, typically starting from commercially available precursorsFor instance, the cyclopropoxy group can be introduced via cyclopropanation reactions, while the trifluoromethyl group can be added using trifluoromethylation reagents . The reaction conditions usually involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and quality.
Chemical Reactions Analysis
5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar compounds to 5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde include:
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: This compound shares the trifluoromethyl group but lacks the cyclopropoxy group.
3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde: This isomer has the cyclopropoxy group at a different position on the picolinaldehyde core. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F3NO2 |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9-8(16-7-2-3-7)4-1-6(5-15)14-9/h1,4-5,7H,2-3H2 |
InChI Key |
KIZOVTXEXBNVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.